molecular formula C11H7N5O2 B2391301 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one CAS No. 1239735-78-4

3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one

Cat. No. B2391301
CAS RN: 1239735-78-4
M. Wt: 241.21
InChI Key: ZHAJRRZRFIOCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one” belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .


Molecular Structure Analysis

In the title compound, C10H9N3O3, the benzene ring is almost coplanar with the heterocyclic ring, making a dihedral angle of 11.3 (1)° . The plane of the carboxyl group is rotated by 8.4 (2)° with respect to the 1,2,4-oxadiazole ring plane .


Physical And Chemical Properties Analysis

The exact physical and chemical properties of “this compound” are not available in the literature .

Scientific Research Applications

Heterocyclic Synthesis Applications

One significant application of the compound involves its role in the synthesis of heterocyclic compounds. Research highlights the importance of oxadiazoles and pyridazinones in the development of new chemical entities with potential utility across various domains, including medicinal chemistry and material science. Martins et al. (2009) provide a comprehensive review of solvent-free methods for synthesizing heterocycles, emphasizing the versatility of oxadiazoles and pyridazinones in chemical synthesis Martins et al., 2009.

Anticancer and Antimicrobial Activity

The compound and its derivatives have been explored for their anticancer and antimicrobial activities. Abdo and Kamel (2015) investigated a series of 1,3,4-oxadiazoles for their in vitro anticancer activity against human cancer cell lines, finding some derivatives to exhibit significant cytotoxicity, notably against gastric cancer cells Abdo & Kamel, 2015. Additionally, Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities and demonstrating their potential as antimicrobial agents Bayrak et al., 2009.

Antimycobacterial Properties

Gezginci, Martin, and Franzblau (1998) synthesized pyridines and pyrazines substituted with oxadiazole-5-ones and oxadiazole-5-thiones, testing them against Mycobacterium tuberculosis. Their findings suggest that these compounds, by acting as carboxylic acid isosteres, offer promising antimycobacterial properties Gezginci, Martin, & Franzblau, 1998.

Insect Antifeedant Activities

Exploring agricultural applications, Cao et al. (2003) synthesized compounds containing the oxadiazolyl 3(2H)-pyridazinone moiety, assessing their insect antifeedant activities against the Asiatic corn borer. Their research indicates that certain derivatives exhibit significant antifeedant properties, suggesting potential use in pest management Cao et al., 2003.

Mechanism of Action

Target of Action

The primary target of the compound 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one, also known as EN300-6734343, is the α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of signals in the nervous system. They are involved in various physiological processes including cognitive function and pain alleviation .

Mode of Action

EN300-6734343 acts as a positive allosteric modulator of α4β2 nAChRs . This means that it enhances the effect of the neurotransmitter acetylcholine on these receptors. Specifically, it potentiates acetylcholine-induced currents in cells expressing human α4β2 nAChRs . This modulation results in an increase in the potency of acetylcholine-related events .

Biochemical Pathways

By enhancing the action of acetylcholine at α4β2 nAChRs, EN300-6734343 likely influences the downstream effects of this neurotransmitter, potentially affecting neuronal excitability, synaptic plasticity, and neurotransmission .

Pharmacokinetics

The compound’s solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of EN300-6734343’s action are linked to its enhancement of acetylcholine’s effects at α4β2 nAChRs . In vivo, it has been shown to potentiate the analgesic efficacy of ABT-594 in rat models of various pain conditions . . These findings suggest that EN300-6734343 may have potential therapeutic applications in pain management and nicotine addiction.

Safety and Hazards

The safety and hazards of “3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one” are not clearly mentioned in the available literature .

Future Directions

The future directions for “3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one” are not clearly mentioned in the available literature .

properties

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2/c17-9-4-3-8(14-15-9)11-13-10(16-18-11)7-2-1-5-12-6-7/h1-6H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAJRRZRFIOCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1239735-78-4
Record name 6-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.